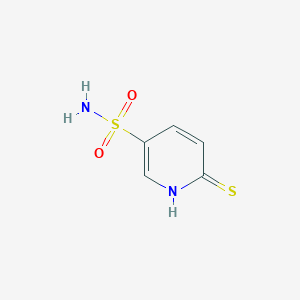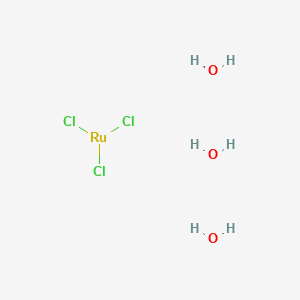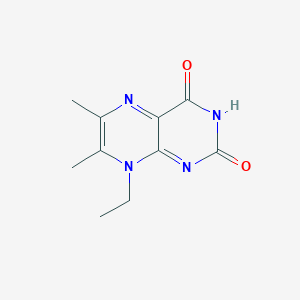
8-Ethyl-6,7-dimethylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-6,7-dimethylpteridine-2,4-dione, also known as lumazine, is a heterocyclic organic compound that plays a crucial role in the biosynthesis of riboflavin. It is a yellow crystalline solid that is soluble in water and has a melting point of 296-298°C. Lumazine has been widely studied for its potential applications in scientific research.
Mécanisme D'action
Lumazine acts as a cofactor for various enzymes involved in the biosynthesis of riboflavin. It also plays a role in the regulation of gene expression and cellular metabolism. Lumazine has been shown to bind to DNA and modulate its structure, suggesting a potential role in DNA repair and replication.
Biochemical and Physiological Effects
Lumazine has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Lumazine has been implicated in the regulation of circadian rhythms, suggesting a potential role in sleep and wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
Lumazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its synthesis can be challenging, and it may be difficult to obtain in large quantities. Lumazine can also be affected by pH and temperature, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-Ethyl-6,7-dimethylpteridine-2,4-dione. One potential area of research is the development of 8-Ethyl-6,7-dimethylpteridine-2,4-dione-based fluorescent probes for the detection of biomolecules in living cells. Another area of research is the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione as a photosensitizer for cancer therapy. Additionally, the role of 8-Ethyl-6,7-dimethylpteridine-2,4-dione in circadian rhythms and sleep regulation warrants further investigation. Overall, 8-Ethyl-6,7-dimethylpteridine-2,4-dione has the potential to be a valuable tool in scientific research and may have important applications in medicine and biotechnology.
Méthodes De Synthèse
Lumazine can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4,6-dihydroxy-pyrimidine with ethyl acetoacetate, followed by cyclization with acetic anhydride. Microbial fermentation involves the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione synthase enzymes to catalyze the conversion of 6,7-dimethyl-8-ribityl8-Ethyl-6,7-dimethylpteridine-2,4-dione to 8-Ethyl-6,7-dimethylpteridine-2,4-dione.
Applications De Recherche Scientifique
Lumazine has been used in various scientific research applications, including fluorescence spectroscopy, protein folding studies, and enzyme kinetics. It has also been used as a fluorescent probe for the detection of oxygen and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
13300-49-7 |
|---|---|
Nom du produit |
8-Ethyl-6,7-dimethylpteridine-2,4-dione |
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
8-ethyl-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16) |
Clé InChI |
FNRPHKKIHSKBAA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
SMILES canonique |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




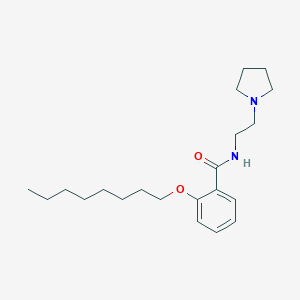
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)

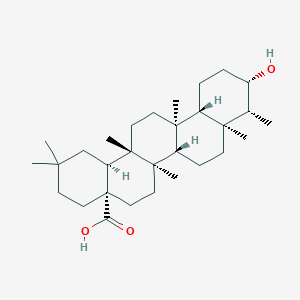
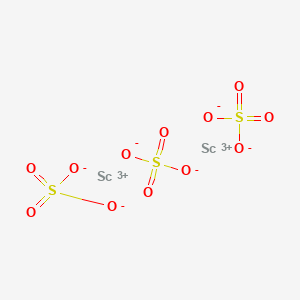

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
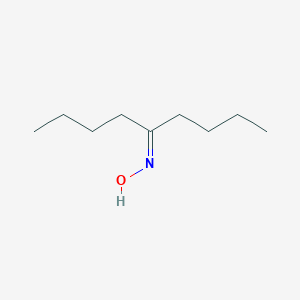
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)

